2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(4-Methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and an oxadiazole ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the methoxyphenyl and methylphenyl groups are attached to the oxadiazole ring.
Formation of the Dihydropyridazinone Core: The final step involves the cyclization of the intermediate compounds to form the dihydropyridazinone core under controlled conditions, such as heating with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one
- **this compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14-3-7-16(8-4-14)20-22-21(28-24-20)18-11-12-19(26)25(23-18)13-15-5-9-17(27-2)10-6-15/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGZAJYALIGBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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